molecular formula C15H15N3O2 B8294801 5-(6-Methoxy-1,3-benzoxazol-2-yl)-N,N-dimethylpyridin-2-amine

5-(6-Methoxy-1,3-benzoxazol-2-yl)-N,N-dimethylpyridin-2-amine

Cat. No.: B8294801
M. Wt: 269.30 g/mol
InChI Key: ZKTVEWCZBLTWOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-Methoxy-1,3-benzoxazol-2-yl)-N,N-dimethylpyridin-2-amine is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

5-(6-methoxy-1,3-benzoxazol-2-yl)-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C15H15N3O2/c1-18(2)14-7-4-10(9-16-14)15-17-12-6-5-11(19-3)8-13(12)20-15/h4-9H,1-3H3

InChI Key

ZKTVEWCZBLTWOU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Chloro-N-(2-hydroxy-4-methoxyphenyl)nicotinamide (40 mg, 0.14 mmol) was dissolved in DMF (1.5 mL) and one drop of sulfuric acid was added. The reaction was run at 230° C. for 20 minutes in a microwave reactor. The mixture was added to water, the solid was collected, rinsed with water and dried. The crude product was purified by flash column chromatography using 40% ethyl acetate in hexane, giving the title compound (14 mg) as an orange solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.96 (d, 1H) 8.19 (dd, 1 H) 7.57 (d, 1H) 7.10 (d, 1H) 6.92 (dd, 1H) 6.60 (d, 1H) 3.88 (s, 3H) 3.20 (s, 6H); MS m/z (M+H) 270.
Name
6-Chloro-N-(2-hydroxy-4-methoxyphenyl)nicotinamide
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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